molecular formula C5H3BrFN3O B13901576 4-bromo-5-fluoro-2-Pyrimidinecarboxamide

4-bromo-5-fluoro-2-Pyrimidinecarboxamide

Cat. No.: B13901576
M. Wt: 220.00 g/mol
InChI Key: WTSWHPQCPZOWBA-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-2-Pyrimidinecarboxamide is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-2-Pyrimidinecarboxamide typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and fluorination of pyrimidine carboxamide under controlled conditions. The reaction may involve the use of bromine and fluorine sources such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2-Pyrimidinecarboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-5-fluoro-2-Pyrimidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Materials Science: It is explored for its potential use in organic electronics and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2-Pyrimidinecarboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-fluoro-2-nitrobenzoate
  • 2-bromo-5-fluoropyridine
  • 4-bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

4-bromo-5-fluoro-2-Pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C5H3BrFN3O

Molecular Weight

220.00 g/mol

IUPAC Name

4-bromo-5-fluoropyrimidine-2-carboxamide

InChI

InChI=1S/C5H3BrFN3O/c6-3-2(7)1-9-5(10-3)4(8)11/h1H,(H2,8,11)

InChI Key

WTSWHPQCPZOWBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(=O)N)Br)F

Origin of Product

United States

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